molecular formula C20H20N2O4S B2641024 N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide CAS No. 1904036-05-0

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide

Cat. No.: B2641024
CAS No.: 1904036-05-0
M. Wt: 384.45
InChI Key: XYTOZGVIHBBRMC-UHFFFAOYSA-N
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Description

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a pyridine ring, and a methanesulfonylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan-pyridine intermediate: This step involves the coupling of furan and pyridine derivatives under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

    Introduction of the methanesulfonylphenyl group: This step involves the reaction of the intermediate with a methanesulfonyl chloride derivative in the presence of a base like triethylamine.

    Final amide formation: The final step involves the reaction of the intermediate with a propanamide derivative under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Piperidine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(4-methylsulfonylphenyl)propanamide
  • N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(4-chlorosulfonylphenyl)propanamide

Uniqueness

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-27(24,25)17-8-4-15(5-9-17)7-11-20(23)22-14-16-6-10-18(21-13-16)19-3-2-12-26-19/h2-6,8-10,12-13H,7,11,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTOZGVIHBBRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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